molecular formula C18H12ClN3OS B11971483 (5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11971483
M. Wt: 353.8 g/mol
InChI Key: ZJMIHBHOACIOFE-XNTDXEJSSA-N
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Description

2-(4-Chlorophenyl)-5-(4-methylbenzylidene)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a chlorophenyl and a methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-methylbenzylidene)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling of the Rings: The thiazole and triazole rings are then coupled through a condensation reaction, often using a suitable aldehyde or ketone.

    Substitution Reactions: The final compound is obtained by introducing the chlorophenyl and methylbenzylidene groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the double bond of the benzylidene group, converting it to a single bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(4-methylbenzylidene)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-methylbenzylidene)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(4-methylbenzylidene)thiazole
  • 2-(4-Chlorophenyl)-5-(4-methylbenzylidene)triazole
  • 2-(4-Chlorophenyl)-5-(4-methylbenzylidene)imidazole

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-5-(4-methylbenzylidene)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one lies in its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12ClN3OS/c1-11-2-4-12(5-3-11)10-15-17(23)22-18(24-15)20-16(21-22)13-6-8-14(19)9-7-13/h2-10H,1H3/b15-10+

InChI Key

ZJMIHBHOACIOFE-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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